molecular formula C17H16N4O3S2 B2702118 2-({1-[(2H-1,3-benzodioxol-5-yl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide CAS No. 872590-23-3

2-({1-[(2H-1,3-benzodioxol-5-yl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide

Cat. No.: B2702118
CAS No.: 872590-23-3
M. Wt: 388.46
InChI Key: KTLXWECPRUVSQU-UHFFFAOYSA-N
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Description

2-({1-[(2H-1,3-benzodioxol-5-yl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide is a complex organic compound that features a combination of benzo[d][1,3]dioxole, imidazole, and thiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[(2H-1,3-benzodioxol-5-yl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide typically involves multi-step organic reactions. The starting materials often include benzo[d][1,3]dioxole derivatives, imidazole derivatives, and thiazole derivatives. The key steps in the synthesis may involve:

    Formation of the benzo[d][1,3]dioxole intermediate: This can be achieved through the reaction of catechol with formaldehyde under acidic conditions.

    Synthesis of the imidazole intermediate: This involves the reaction of glyoxal with ammonia and formaldehyde.

    Thiazole intermediate preparation: This can be synthesized from thioamide and α-haloketone.

The final step involves the coupling of these intermediates under specific conditions, such as the use of a base like potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-({1-[(2H-1,3-benzodioxol-5-yl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur, especially at the thiazole and imidazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).

    Substitution: Sodium hydride in DMF.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

2-({1-[(2H-1,3-benzodioxol-5-yl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.

    Material Science: It may be used in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-({1-[(2H-1,3-benzodioxol-5-yl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-Benzodioxol-5-yl)piperidine
  • 2-benzo[1,3]dioxol-5-ylmethyl-4H-isoquinoline-1,3-dione
  • 2-benzo[1,3]dioxol-5-ylmethylene-malonate

Uniqueness

What sets 2-({1-[(2H-1,3-benzodioxol-5-yl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.

Biological Activity

The compound 2-({1-[(2H-1,3-benzodioxol-5-yl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide is a complex organic molecule with potential therapeutic applications. Its structure incorporates a benzodioxole moiety, an imidazole ring, and a thiazole derivative, suggesting a diverse range of biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and relevant case studies.

Chemical Structure

The chemical structure can be represented as follows:

CXXHYYNZZOAASBB\text{C}_{\text{XX}}\text{H}_{\text{YY}}\text{N}_{\text{ZZ}}\text{O}_{\text{AA}}\text{S}_{\text{BB}}

Where:

  • XX, YY, ZZ, AA, and BB represent the respective counts of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms in the molecule.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The imidazole and thiazole rings may inhibit specific enzymes involved in metabolic pathways, particularly those related to cancer and neurodegenerative diseases.
  • Receptor Modulation : The compound could act as a modulator of receptors implicated in inflammatory responses and cell signaling pathways.
  • Antioxidant Activity : The presence of the benzodioxole moiety suggests potential antioxidant properties that can mitigate oxidative stress in cells.

Antitumor Activity

Research indicates that imidazole derivatives exhibit significant antitumor properties. For example:

  • Study Findings : A study by Park et al. (1977) demonstrated that imidazole compounds could inhibit tumor growth in various cancer models through apoptosis induction and cell cycle arrest .
CompoundMechanismCancer TypeReference
2-ImidazolylbenzodioxoleApoptosis InductionBreast CancerPark et al. (1977)
4-Methylthiazole DerivativeCell Cycle ArrestLung CancerAndreani et al. (2005)

Neuroprotective Effects

Imidazole derivatives have been investigated for their neuroprotective effects:

  • Case Study : A study highlighted the neuroprotective properties of similar compounds against neurodegenerative disorders such as Alzheimer's disease by reducing amyloid-beta aggregation .

Antimicrobial Properties

The thiazole component is known for its antimicrobial activity:

  • Research Evidence : Compounds containing thiazole rings have shown effectiveness against various bacterial strains, making them candidates for developing new antibiotics .

Comparative Analysis with Similar Compounds

To evaluate the uniqueness of this compound, we compare it with similar derivatives:

Compound NameStructural FeaturesBiological Activity
N-(2H-1,3-benzodioxol-5-yl)-2-(methylthio)acetamideBenzodioxole + MethylthioAntitumor
N-(4-methylphenyl)methyl-acetamideThiazole + PhenylAntimicrobial

The unique combination of benzodioxole and imidazole rings in our target compound enhances its potential biological activities compared to other derivatives.

Properties

IUPAC Name

2-[1-(1,3-benzodioxol-5-ylmethyl)imidazol-2-yl]sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3S2/c1-11-8-25-16(19-11)20-15(22)9-26-17-18-4-5-21(17)7-12-2-3-13-14(6-12)24-10-23-13/h2-6,8H,7,9-10H2,1H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTLXWECPRUVSQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CSC2=NC=CN2CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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